3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one
CAS No.: 1795451-19-2
Cat. No.: VC4234124
Molecular Formula: C18H21NO4S2
Molecular Weight: 379.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795451-19-2 |
|---|---|
| Molecular Formula | C18H21NO4S2 |
| Molecular Weight | 379.49 |
| IUPAC Name | 3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one |
| Standard InChI | InChI=1S/C18H21NO4S2/c20-18(9-14-25(21,22)15-5-2-1-3-6-15)19-10-8-17(24-13-11-19)16-7-4-12-23-16/h1-7,12,17H,8-11,13-14H2 |
| Standard InChI Key | KEXVXIBTGFVGRN-UHFFFAOYSA-N |
| SMILES | C1CN(CCSC1C2=CC=CO2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Introduction
3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one is a complex organic compound featuring a thiazepane ring connected to a furan moiety and a propanone structure, with a sulfonyl group attached to one end. This compound is of interest in pharmaceutical development due to its potential as a lead compound for various therapeutic applications, particularly in areas targeting neurological or inflammatory pathways.
Synthesis
The synthesis of 3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one typically involves several steps, with conditions such as temperature, pressure, and solvents varying based on established protocols. The synthesis requires careful control to optimize yields and purity.
Potential Applications
Research into similar compounds suggests potential applications in pharmacology, particularly in targeting neurological or inflammatory pathways. The unique structural features of this compound make it a candidate for further investigation into therapeutic uses.
Mechanism of Action
The mechanism of action for 3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one is not fully elucidated but can be inferred based on its structural components. Similar compounds often modulate enzyme or receptor activities, contributing to their biological efficacy and therapeutic potential.
Chemical Reactions
The compound can participate in several chemical reactions, influenced by factors such as pH, temperature, and the presence of catalysts or solvents. These reactions are crucial for modifying the compound's functional groups and potentially enhancing its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume